

Technical Guide: Boc-alpha-(4-fluorobenzyl)-DL-proline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Boc-alpha-(4-fluorobenzyl)-DL-proline*

CAS No.: 351002-78-3

Cat. No.: B1599101

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Executive Summary

Boc-alpha-(4-fluorobenzyl)-DL-proline is a highly specialized, non-proteinogenic amino acid derivative. It features a proline scaffold substituted at the alpha-carbon (C2) with a 4-fluorobenzyl group and N-protected by a tert-butoxycarbonyl (Boc) group.^[1]

This structural modification creates a "quaternary amino acid" center, severely restricting the conformational flexibility of the pyrrolidine ring and the associated peptide backbone. In medicinal chemistry, this motif is critical for locking bioactive peptides into specific secondary structures (e.g.,

-helices or

-turns) and protecting them from proteolytic degradation.

Key Identifiers:

- Chemical Name: 1-(tert-butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

- Stereochemistry: DL (Racemic Mixture).
 - (S)-Enantiomer CAS:706806-65-7[2]
 - (R)-Enantiomer CAS:706806-64-6[3]
- Core Application: Peptidomimetics, HCV protease inhibitors, and structural biology probes.

Chemical Identity & Physicochemical Properties[4] [5][6][7][8]

The introduction of the 4-fluorobenzyl group at the alpha-position significantly alters the lipophilicity and steric profile compared to native proline.

Property	Value / Description
Molecular Formula	
Molecular Weight	323.36 g/mol
Physical State	White to off-white crystalline powder
Solubility	Soluble in organic solvents (DCM, MeOH, EtOAc); Insoluble in water
pKa (COOH)	~3.5–4.0 (Predicted due to inductive effect of -substituent)
LogP	~3.2 (Predicted)
Fluorine NMR	~ -116 ppm (typical for 4-F-phenyl)

Synthetic Routes & Mechanistic Insights

The synthesis of

-substituted prolines is synthetically challenging due to the steric hindrance at the quaternary center. The most authoritative method involves the Seebach Self-Regeneration of

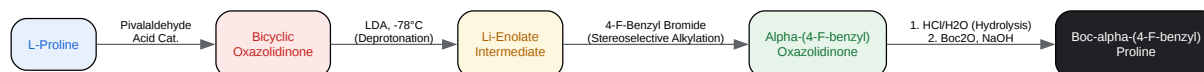
Stereocenters (SRS) principle, which allows for the stereoselective introduction of the benzyl group.

Mechanistic Pathway (Seebach SRS Method)

- Acetal Formation: Proline is condensed with pivalaldehyde (or chloral) to form a bicyclic oxazolidinone. This locks the conformation and directs the incoming electrophile.
- Enolization: Treatment with a strong base (LDA) generates a planar enolate. The bulky tert-butyl group of the acetal directs the electrophile to the opposite face (anti-addition).
- Alkylation: The enolate attacks 4-fluorobenzyl bromide.
- Hydrolysis & Protection: Acidic hydrolysis opens the ring, followed by Boc-protection of the secondary amine.

Visualization of Synthesis

The following diagram illustrates the logical flow of the synthesis, highlighting the critical stereochemical control point.



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Figure 1: Synthetic pathway via Self-Regeneration of Stereocenters (SRS) ensuring quaternary center formation.

Experimental Protocols

Protocol A: Alkylation via SRS (General Procedure)

Note: This protocol assumes the use of a chiral auxiliary for enantiopure synthesis. For the DL-mixture, a simpler enolate alkylation of Boc-Pro-OMe can be attempted, though yields are typically lower due to elimination side reactions.

- Reagents:

- Bicyclic oxazolidinone (derived from Proline)
- LDA (Lithium diisopropylamide), 2.0 M in THF/heptane
- 4-Fluorobenzyl bromide
- Dry THF (Tetrahydrofuran)
- Procedure:
 - Step 1: Cool a solution of the oxazolidinone (1.0 equiv) in dry THF to -78°C under argon.
 - Step 2: Add LDA (1.1 equiv) dropwise over 15 minutes. Stir for 45 minutes to ensure complete enolization.
 - Step 3: Add 4-fluorobenzyl bromide (1.2 equiv) slowly. The color may change from yellow to clear.
 - Step 4: Allow the reaction to warm to -20°C over 2 hours. Quench with saturated .
 - Step 5: Extract with EtOAc, dry over , and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Deprotection (Boc Removal)

For downstream peptide synthesis, the Boc group is removed to expose the amine.

- Dissolve the substrate in 4N HCl in Dioxane or TFA/DCM (1:1).
- Stir at room temperature for 30–60 minutes.
- Evaporate volatiles under reduced pressure. The product is isolated as the HCl or TFA salt.

Applications in Drug Design

The alpha-(4-fluorobenzyl) substitution serves three critical mechanistic functions in drug discovery:

- **Conformational Locking:** The bulky benzyl group at the alpha-position forces the proline ring into a specific pucker, often favoring the cis-amide bond conformation in peptides. This is vital for mimicking
 - turns in protein-protein interaction inhibitors.
- **Metabolic Stability:** The quaternary center prevents alpha-proton abstraction, rendering the residue completely resistant to racemization and degradation by standard proteases.
- **Hydrophobic Interaction:** The 4-fluorobenzyl group extends into hydrophobic pockets of target enzymes (e.g., HCV NS3 protease), enhancing binding affinity through
 - stacking and hydrophobic effects. The fluorine atom specifically modulates metabolic stability (blocking para-oxidation) and lipophilicity.

References

- Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. *Angewandte Chemie International Edition*.

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Sources

- [1. 959582-49-1 CAS MSDS \(BOC-\(R\)-ALPHA-\(4-CHLOROBENZYL\)-PROLINE\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- [2. BOC-\(S\)-ALPHA-\(4-FLUOROBENZYL\)-PROLINE | 706806-65-7 \[chemicalbook.com\]](#)
- [3. BOC-\(R\)-ALPHA-\(4-FLUOROBENZYL\)-PROLINE | 706806-64-6 \[chemicalbook.com\]](#)
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